

Application Note: Determination of Eprovafen Purity using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Eprovafen

Cat. No.: B023050

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Eprovafen** and the determination of its purity in bulk drug substances. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing. This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers and analysts.

Introduction

Eprovafen is an active pharmaceutical ingredient (API) under development. Ensuring the purity of the API is a critical regulatory requirement and is essential for the safety and efficacy of the final drug product. HPLC is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.^{[1][2]} This application note describes a stability-indicating HPLC method for the determination of **Eprovafen** purity and the detection of potential process-related impurities and degradation products.^{[3][4]} The method utilizes a C18 stationary phase with gradient elution to achieve optimal separation.

Experimental Protocol

Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
- Chromatographic Data System (CDS): OpenLab CDS or equivalent.
- Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m.
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water (18.2 M Ω ·cm).
- Reagents: Formic acid (analytical grade).
- Reference Standard: **Epravafen** Reference Standard (99.5% purity).
- Sample: **Epravafen** Bulk Drug Substance.

Chromatographic Conditions

A summary of the optimized HPLC method parameters is presented in Table 1.

Parameter	Condition
Column	Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection Wavelength	254 nm
Run Time	25 minutes

Table 1: HPLC Method Parameters

Gradient Elution Program

The gradient elution program for the separation is detailed in Table 2.

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	5	95
20.0	5	95
20.1	95	5
25.0	95	5

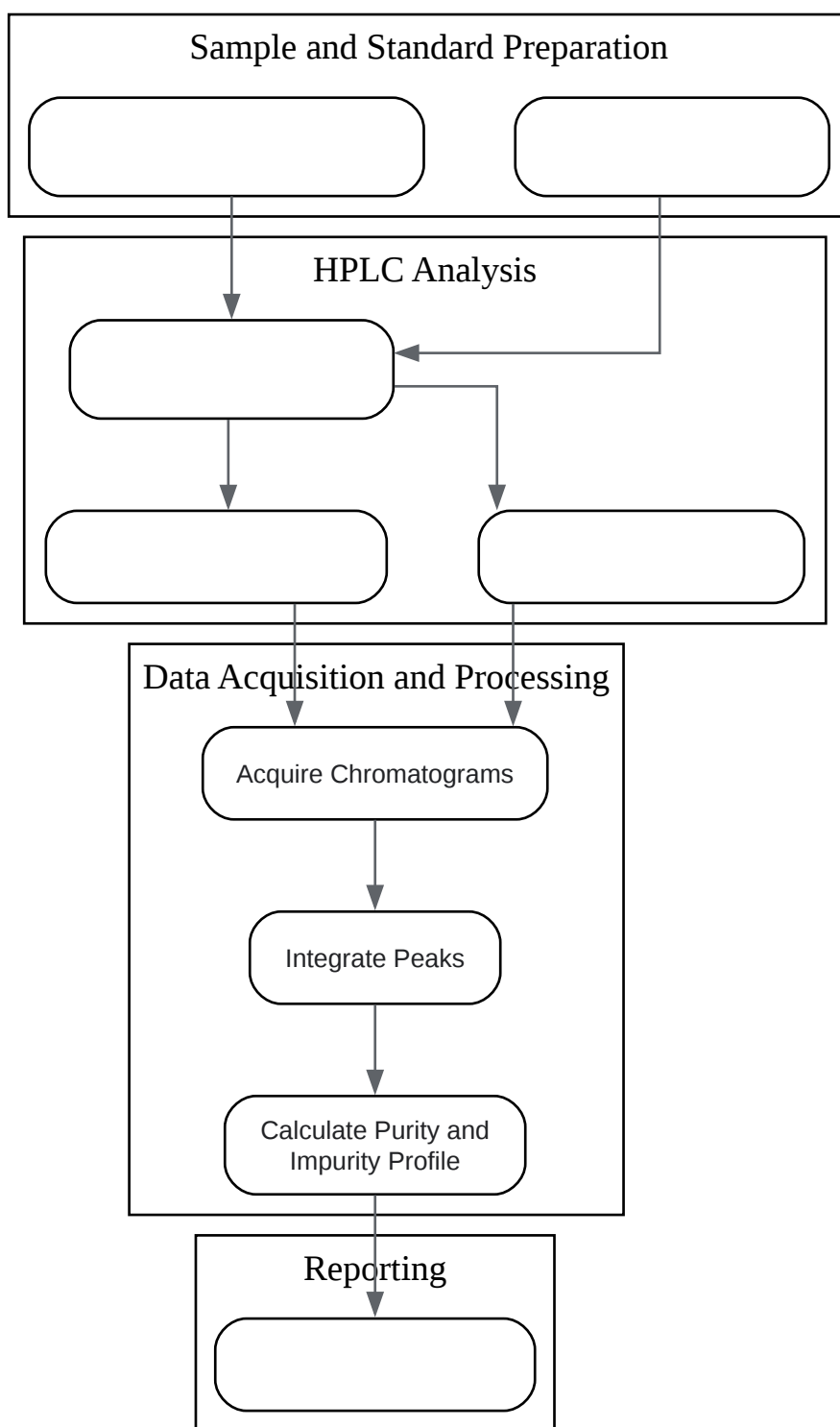
Table 2: Gradient Elution Program

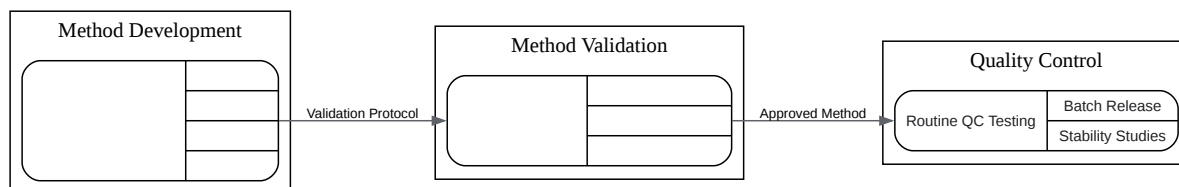
Preparation of Solutions

- Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of **Eprovafen** Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
- Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of **Eprovafen** Bulk Drug Substance and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Workflow and Data Analysis

The general workflow for the purity analysis of **Eprovafen** is depicted in the following diagram.





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